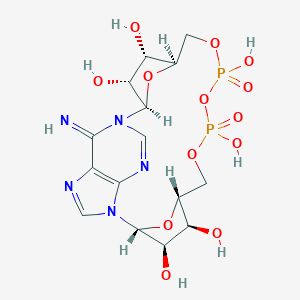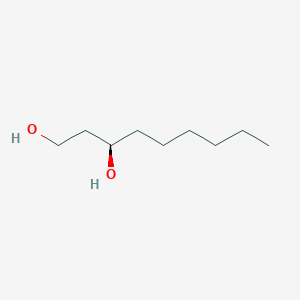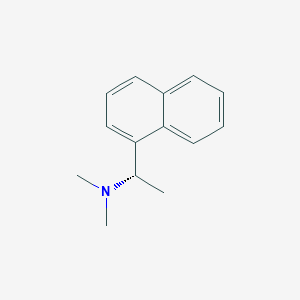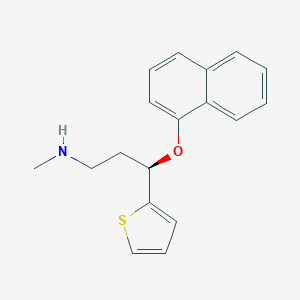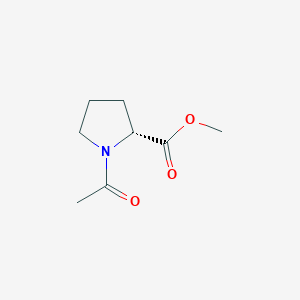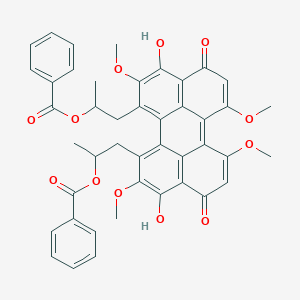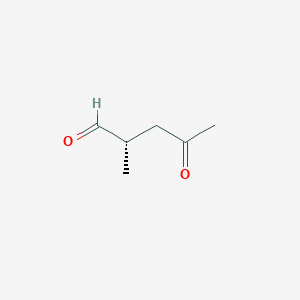
(2S)-2-Methyl-4-oxopentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-4-oxopentanal, also known as isoleucine, is one of the essential amino acids required for protein synthesis and various physiological processes in the human body. It is a branched-chain amino acid (BCAA) that plays a crucial role in muscle metabolism, immune function, and energy production.
Mécanisme D'action
(2S)-2-Methyl-4-oxopentanal acts as a substrate for protein synthesis and is incorporated into the growing peptide chain by the ribosome. It also plays a crucial role in muscle metabolism by promoting protein synthesis and preventing muscle breakdown. Additionally, (2S)-2-Methyl-4-oxopentanal has been shown to modulate immune function by enhancing the proliferation and activity of immune cells.
Biochemical and Physiological Effects:
(2S)-2-Methyl-4-oxopentanal has several biochemical and physiological effects on the human body. It promotes protein synthesis, muscle growth, and repair, and prevents muscle breakdown. It also enhances immune function by increasing the proliferation and activity of immune cells. Additionally, (2S)-2-Methyl-4-oxopentanal plays a crucial role in energy production by providing a substrate for the tricarboxylic acid (TCA) cycle.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-Methyl-4-oxopentanal in lab experiments include its ability to promote protein synthesis, muscle growth, and repair, and its role in energy production. However, its limitations include its potential toxicity at high doses and its limited solubility in water.
Orientations Futures
The future directions for (2S)-2-Methyl-4-oxopentanal research include investigating its potential therapeutic applications in the treatment of various diseases, including cancer, liver disease, and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on protein synthesis, muscle metabolism, and immune function. Finally, the development of novel synthesis methods and delivery systems may enhance its bioavailability and efficacy in therapeutic applications.
In conclusion, (2S)-2-Methyl-4-oxopentanal is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, muscle metabolism, and immune function. Its potential therapeutic applications in the treatment of various diseases make it a promising area for future research. However, further studies are needed to understand its molecular mechanisms of action and to overcome its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of (2S)-2-Methyl-4-oxopentanal involves the transamination of threonine or the conversion of valine to (2S)-2-Methyl-4-oxopentanal via the intermediate α-ketoisovalerate. The process is catalyzed by a series of enzymes, including threonine dehydratase, α-ketoglutarate dehydrogenase, and branched-chain amino acid transaminase. The final product is a white crystalline powder with a molecular weight of 131.17 g/mol.
Applications De Recherche Scientifique
(2S)-2-Methyl-4-oxopentanal has been extensively studied for its role in various physiological processes, including protein synthesis, muscle metabolism, and immune function. It has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, liver disease, and diabetes.
Propriétés
Numéro CAS |
120810-81-3 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(2S)-2-methyl-4-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3/t5-/m0/s1 |
Clé InChI |
IDAHIBMEKOEBRG-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CC(=O)C)C=O |
SMILES |
CC(CC(=O)C)C=O |
SMILES canonique |
CC(CC(=O)C)C=O |
Synonymes |
Pentanal, 2-methyl-4-oxo-, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



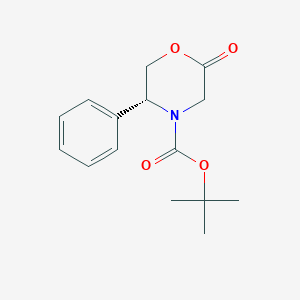
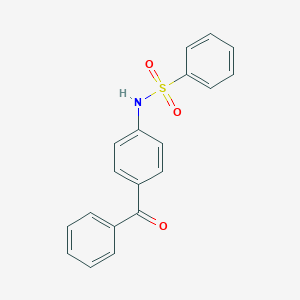
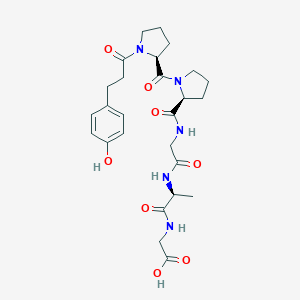

![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
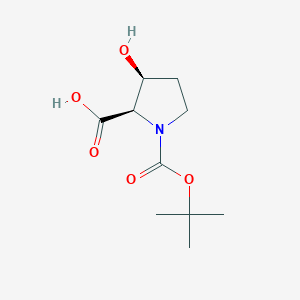
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
